molecular formula C12H9NO4 B6382458 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% CAS No. 1261932-49-3

4-(3-Hydroxyphenyl)-2-nitrophenol, 95%

Cat. No. B6382458
CAS RN: 1261932-49-3
M. Wt: 231.20 g/mol
InChI Key: PAFGHSDWMQQCOA-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)-2-nitrophenol, commonly known as 4-Nitrophenol (4-NP), is a synthetic organic compound used in a variety of scientific research applications. It is a yellow to orange solid that is soluble in organic solvents, such as ethanol and acetone. 4-NP is an important intermediate in the synthesis of various organic compounds, and is also used as a reagent in biochemical and physiological experiments.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% is known to bind to proteins and enzymes, and this binding is thought to be responsible for its biochemical and physiological effects. Additionally, 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% is thought to interact with DNA, potentially affecting gene expression.
Biochemical and Physiological Effects
4-(3-Hydroxyphenyl)-2-nitrophenol, 95% is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and cyclooxygenase. Additionally, 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% has been shown to have antioxidant and anti-inflammatory properties, and to modulate the expression of certain genes. Furthermore, 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

4-(3-Hydroxyphenyl)-2-nitrophenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and readily available, and the synthesis process is relatively simple and efficient. Additionally, 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% has a wide range of applications and can be used in a variety of experiments. However, 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% also has some limitations, such as its potential toxicity and the fact that it can interact with proteins and enzymes. Therefore, it is important to use caution when working with 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% in the laboratory.

Future Directions

There are several potential future directions for research involving 4-(3-Hydroxyphenyl)-2-nitrophenol, 95%. These include further research into its mechanism of action, the development of new synthesis methods, and the exploration of its potential therapeutic applications. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs and treatments. Finally, further research into its potential toxicity could lead to the development of safer and more effective laboratory protocols.

Synthesis Methods

4-(3-Hydroxyphenyl)-2-nitrophenol, 95% is synthesized from the reaction of 3-hydroxybenzaldehyde and nitric acid. The reaction is conducted in an acidic environment with a catalyst, such as sulfuric acid, and the product is purified by recrystallization. The overall yield of the reaction is typically high, ranging from 80-90%. Additionally, the reaction can be conducted in a one-pot synthesis, where the nitration of 3-hydroxybenzaldehyde is followed by the nitrolysis of the intermediate nitrobenzaldehyde. This method is preferred due to its higher yields and shorter reaction times.

Scientific Research Applications

4-(3-Hydroxyphenyl)-2-nitrophenol, 95% is used in a variety of scientific research applications, such as drug discovery and development, biochemistry, and molecular biology. It is commonly used as a reagent in biochemical and physiological experiments, as it is a good substrate for various enzymes. Additionally, it is used in the synthesis of pharmaceuticals, including antibiotics and other drugs. Furthermore, 4-(3-Hydroxyphenyl)-2-nitrophenol, 95% is used as a fluorescent probe in fluorescence microscopy and imaging.

properties

IUPAC Name

4-(3-hydroxyphenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFGHSDWMQQCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686219
Record name 3'-Nitro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxyphenyl)-2-nitrophenol

CAS RN

1261932-49-3
Record name 3'-Nitro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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